![molecular formula C13H25BrO B13080825 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane is an organic compound with the molecular formula C13H25BrO and a molecular weight of 277.24 g/mol . It is a brominated cyclooctane derivative, which features a bromine atom and an ether group attached to the cyclooctane ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane typically involves the bromination of a cyclooctane derivative followed by etherification. One common method includes the following steps:
Bromination: Cyclooctane is reacted with bromine (Br2) in the presence of a radical initiator such as light or heat to form 1-bromocyclooctane.
Etherification: The 1-bromocyclooctane is then reacted with 3-methylbutan-2-ol in the presence of a base such as sodium hydride (NaH) to form the desired ether compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like ethanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as a building block for bioactive molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), forming a double bond. The ether group can participate in oxidation reactions, leading to the formation of carbonyl compounds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can be compared with other brominated cyclooctane derivatives and ether compounds:
1-Bromo-2-methoxycyclooctane: Similar structure but with a methoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-ethoxycyclooctane: Contains an ethoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-isopropoxycyclooctane: Features an isopropoxy group instead of the 3-methylbutan-2-yloxy group.
Eigenschaften
Molekularformel |
C13H25BrO |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
1-bromo-2-(3-methylbutan-2-yloxy)cyclooctane |
InChI |
InChI=1S/C13H25BrO/c1-10(2)11(3)15-13-9-7-5-4-6-8-12(13)14/h10-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
XDFYSNDHPUQCMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC1CCCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





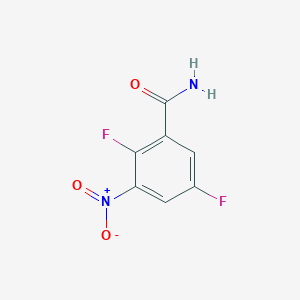
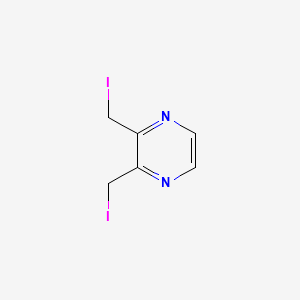
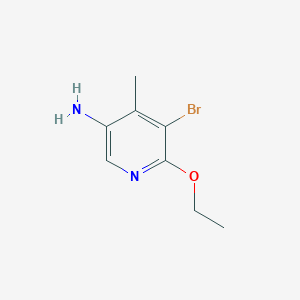



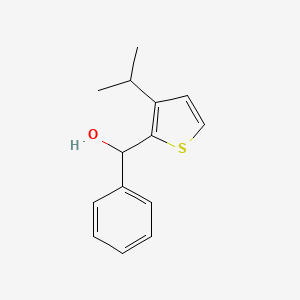
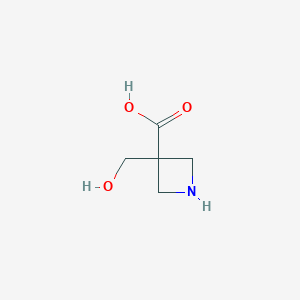
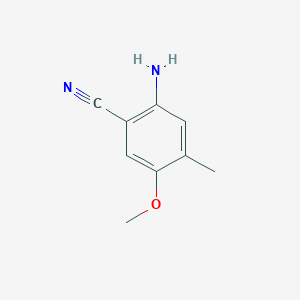
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

